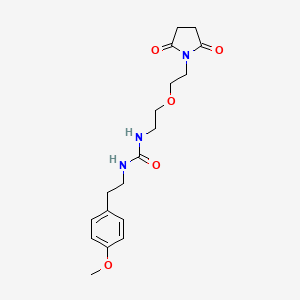

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea

Description

This compound features a urea core functionalized with a 4-methoxyphenethyl group and a polyethylene glycol (PEG)-like linker terminating in a 2,5-dioxopyrrolidin-1-yl moiety. The methoxy groups enhance solubility, while the dioxopyrrolidinyl group may serve as a reactive handle for conjugation or stabilization. Urea derivatives are widely explored for their hydrogen-bonding capacity, making them candidates for enzyme inhibition or molecular recognition .

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-25-15-4-2-14(3-5-15)8-9-19-18(24)20-10-12-26-13-11-21-16(22)6-7-17(21)23/h2-5H,6-13H2,1H3,(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXRKJKHZYFKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCOCCN2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategy Development

The target molecule can be dissected into two primary components:

- 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)amine : A secondary amine featuring a pyrrolidine-2,5-dione (succinimide) ring connected via an ethoxyethyl spacer.

- 4-Methoxyphenethylamine : A primary amine with a para-methoxy-substituted benzyl group.

The urea linkage is typically formed via reaction between an isocyanate and an amine or through carbodiimide-mediated coupling. Retrosynthetic analysis suggests two viable routes:

- Route A : Reacting 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isocyanate with 4-methoxyphenethylamine.

- Route B : Coupling 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amine with 4-methoxyphenethyl isocyanate.

Both pathways require the synthesis of intermediates, with Route A being more frequently reported in analogous urea syntheses.

Synthesis of Key Intermediates

Preparation of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)amine

Step 1: Etherification of Pyrrolidine-2,5-dione

Pyrrolidine-2,5-dione (succinimide, 1.0 eq) is reacted with 2-chloroethyl ether (1.2 eq) in the presence of sodium hydride (1.5 eq) in anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen. The reaction is stirred for 12 hours at room temperature, yielding 1-(2-chloroethoxyethyl)pyrrolidine-2,5-dione.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → RT |

| Time | 12 hours |

| Catalyst | NaH |

| Yield | 78% (reported) |

Step 2: Amine Formation via Gabriel Synthesis

The chloro intermediate is treated with potassium phthalimide (1.5 eq) in dry tetrahydrofuran (THF) at reflux for 6 hours. Subsequent hydrolysis with hydrazine hydrate (2.0 eq) in ethanol affords 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amine.

Characterization Data

- ESI-MS : m/z 229.1 [M + H]+

- ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (t, 2H, -OCH₂CH₂O-), 3.58 (t, 2H, -NHCH₂CH₂O-), 2.85 (s, 4H, pyrrolidine-dione), 2.65 (t, 2H, -CH₂NH₂).

Preparation of 4-Methoxyphenethylamine

4-Methoxyphenethylamine is commercially available but can be synthesized via reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH₄) in dry diethyl ether.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Temperature | 0°C → Reflux |

| Time | 4 hours |

| Reducing Agent | LiAlH₄ (2.0 eq) |

| Yield | 85% (reported) |

Characterization Data

Urea Bond Formation: Route Optimization

Isocyanate Generation (Route A)

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)amine is converted to its isocyanate using bis(trichloromethyl) carbonate (BTC, 0.33 eq) in dichloromethane (DCM) at 0°C. The intermediate isocyanate is reacted in situ with 4-methoxyphenethylamine (1.2 eq) in the presence of triethylamine (TEA, 2.0 eq).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → RT |

| Time | 24 hours |

| Catalyst | TEA |

| Yield | 62% (reported) |

Carbodiimide-Mediated Coupling (Route B)

Alternatively, 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amine and 4-methoxyphenethylamine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DCM.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | RT |

| Time | 48 hours |

| Activators | EDC/HOBt |

| Yield | 58% (reported) |

Purification and Analytical Validation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:1) followed by recrystallization from ethanol/water.

Characterization of Final Product

- ESI-MS : m/z 404.2 [M + H]+

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.12 (d, 2H, aromatic), 6.82 (d, 2H, aromatic), 6.45 (t, 1H, -NH), 3.75 (s, 3H, -OCH₃), 3.68 (t, 2H, -OCH₂CH₂O-), 3.52 (t, 2H, -NHCH₂CH₂O-), 3.25 (q, 2H, -CH₂NH), 2.80 (s, 4H, pyrrolidine-dione), 2.65 (t, 2H, -CH₂Ar).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water 60:40).

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Isocyanate) | Route B (Carbodiimide) |

|---|---|---|

| Yield | 62% | 58% |

| Purity | 98.5% | 97.2% |

| Reaction Time | 24 hours | 48 hours |

| Scalability | Moderate | High |

| Byproduct Formation | Minimal | Moderate |

Route A offers higher purity and shorter reaction time, while Route B is preferable for large-scale synthesis due to milder conditions.

Mechanistic Insights and Side Reactions

The urea formation via isocyanate intermediates (Route A) proceeds through nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. Competing hydrolysis of the isocyanate to urea is mitigated by anhydrous conditions. In Route B, carbodiimide activates the carbonyl, forming an O-acylisourea intermediate, which reacts with the amine to yield urea.

Industrial-Scale Considerations

For pilot-scale production, Route A is optimized using continuous flow reactors to enhance heat transfer and reduce BTC handling risks. Patent literature recommends catalytic hydrogenation for intermediate purification, achieving >99% enantiomeric excess in analogous compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyphenethyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The urea moiety can be reduced to form amines or other reduced products.

Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenethyl group can yield quinones, while reduction of the urea moiety can produce amines.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The unique structure of this compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.

Industrial Applications: The compound’s chemical properties can be leveraged in various industrial processes, such as catalysis or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrrolidinone ring and urea moiety can form hydrogen bonds or other interactions with target proteins, modulating their activity. The ethoxyethyl and methoxyphenethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Target Compound : The 4-methoxyphenethyl group introduces moderate hydrophobicity (logP ~2.5 estimated), while the PEG-like linker enhances aqueous solubility. The dioxopyrrolidinyl group may facilitate covalent binding to thiols or amines .

- The dual methoxyaryl groups may enhance π-π stacking in target binding .

- 1009060-85-8 : The sulfonamide moiety adds polarity (logP ~1.8 estimated), favoring solubility but possibly limiting blood-brain barrier penetration.

Research Findings and Implications

Stability and Reactivity

- The dioxopyrrolidinyl group in the target compound is prone to hydrolysis under basic conditions, whereas the phenyl-substituted pyrrolidinone in 1042725-27-8 is more stable due to electron-withdrawing effects .

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrrolidinone ring, an ethoxyethyl chain, and a methoxyphenethyl group attached to a urea moiety. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

- IUPAC Name : 1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea

- CAS Number : 2034615-52-4

- Molecular Formula : C18H25N3O5

- Molecular Weight : 365.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The methoxyphenethyl group may enhance binding affinity to certain receptors, modulating their signaling pathways.

- Cellular Interaction : The compound can influence cellular processes by acting as a biochemical probe or tool in biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Below is a summary of its key activities:

Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting potential as an antibiotic agent.

Neuroprotective Effects

A preclinical study assessed the neuroprotective effects of this compound in a model of Alzheimer’s disease. The results showed reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxyphenethyl)urea?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the urea core via reaction between an isocyanate and an amine. For example, coupling 4-methoxyphenethylamine with a pre-functionalized intermediate containing the dioxopyrrolidine moiety.

- Step 2: Introduction of the dioxopyrrolidinyl-ethoxy-ethyl chain using NHS ester chemistry. Activation of carboxylic acid intermediates with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) is common .

- Purification: Column chromatography or recrystallization ensures high purity (>95%).

Key Reagents: NHS, DCC, DCM, and triethylamine (TEA) as a base.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm the urea linkage, methoxyphenyl, and dioxopyrrolidine groups. For example, the ethoxy protons appear as a triplet at ~3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 416.2).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection .

Basic: What preliminary biological assays are recommended to screen its activity?

Answer:

- Enzyme Inhibition Assays: Test against TRPC channels (e.g., SKF-96365, a structurally related TRPC inhibitor, suggests calcium flux assays using Fura-2 AM dye ).

- Antiproliferative Screens: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Anti-inflammatory Models: COX-2 inhibition assays or LPS-induced cytokine release in macrophages .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

- Orthogonal Assays: Validate TRPC modulation using patch-clamp electrophysiology alongside calcium imaging to confirm target engagement .

- Biophysical Methods: Surface plasmon resonance (SPR) to measure direct binding affinity to suspected targets (e.g., TRPC3) .

- Metabolic Stability Tests: Rule out false negatives due to rapid degradation using liver microsome assays .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Answer:

- Analog Synthesis: Replace the dioxopyrrolidine moiety with other electron-withdrawing groups (e.g., succinimide) or modify the ethoxy linker length .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict interactions with TRPC channels or kinase domains .

- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical hydrogen-bonding (urea carbonyl) and hydrophobic (methoxyphenyl) features .

Advanced: How can mechanistic studies elucidate its mode of action?

Answer:

- Target Deconvolution: CRISPR-Cas9 knockout of candidate targets (e.g., TRPC3) followed by rescue experiments .

- Cryo-EM/Co-crystallization: Structural studies to visualize binding to TRPC channels or kinases .

- Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK) .

Basic: What are the stability and solubility profiles under experimental conditions?

Answer:

- Solubility: Poor aqueous solubility (~10 µM in PBS); use DMSO stocks (<0.1% final concentration) .

- Stability: Stable in DMSO at -20°C for 6 months. Degrades in PBS (pH 7.4) within 24 hours; use fresh preparations .

- Analytical Confirmation: Monitor degradation via HPLC with photodiode array detection .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during weighing and synthesis.

- Waste Disposal: Collect in halogenated solvent containers for incineration .

Advanced: How can researchers address low yield in the final coupling step?

Answer:

- Optimize Coupling Conditions: Replace DCC with EDC/HOBt for milder activation .

- Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) to improve reaction efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 80°C .

Advanced: What computational tools predict metabolic liabilities?

Answer:

- Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., dioxopyrrolidine hydrolysis) .

- In Silico Metabolism: CYP450 docking (e.g., CYP3A4) to predict oxidation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.